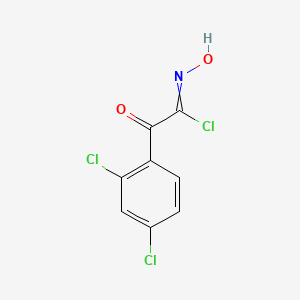
2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by the presence of dichlorophenyl and oxoacetimidoyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride typically involves the reaction of 2,4-dichlorophenyl isocyanate with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial to maintain the quality and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium methoxide (NaOCH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl oxoacetate, while reduction can produce dichlorophenyl hydroxyacetate.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A herbicide with similar dichlorophenyl structure but different functional groups.
2,4-Dichlorophenol: A precursor to various chemical compounds, including herbicides and disinfectants.
Uniqueness
2-(2,4-Dichlorophenyl)-N-hydroxy-2-oxoacetimidoyl chloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C8H4Cl3NO2 |
|---|---|
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)-N-hydroxy-2-oxoethanimidoyl chloride |
InChI |
InChI=1S/C8H4Cl3NO2/c9-4-1-2-5(6(10)3-4)7(13)8(11)12-14/h1-3,14H |
Clave InChI |
LVELDRYIYNSWPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(=NO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Cyano-3-methylbutan-2-yl)-2-((6-nitrobenzo[d]thiazol-2-yl)thio)acetamide](/img/structure/B13354034.png)
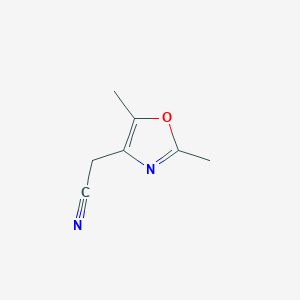
![3-Bromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-7-amine](/img/structure/B13354049.png)
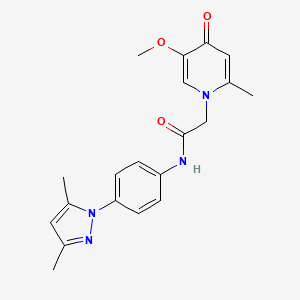
![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B13354060.png)
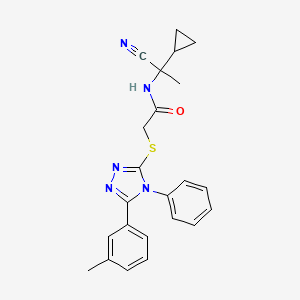

![Ethyl 3-[3-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B13354084.png)
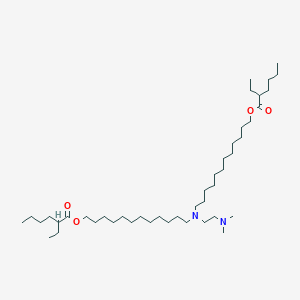
![3-{2-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13354086.png)

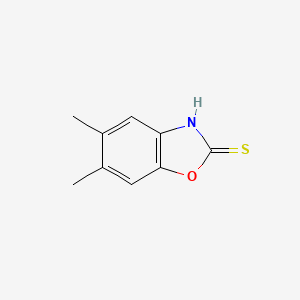
![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13354100.png)
![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B13354102.png)
